6-(3,4-dimethoxyphenyl)-7-(2-ethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine 6-(3,4-dimethoxyphenyl)-7-(2-ethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 868148-14-5
VCID: VC4189939
InChI: InChI=1S/C28H26N4O4/c1-4-35-20-11-7-6-10-19(20)26-24-25(31-28-29-16-30-32(26)28)18-9-5-8-12-21(18)36-27(24)17-13-14-22(33-2)23(15-17)34-3/h5-16,26-27H,4H2,1-3H3,(H,29,30,31)
SMILES: CCOC1=CC=CC=C1C2C3=C(C4=CC=CC=C4OC3C5=CC(=C(C=C5)OC)OC)NC6=NC=NN26
Molecular Formula: C28H26N4O4
Molecular Weight: 482.54

6-(3,4-dimethoxyphenyl)-7-(2-ethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

CAS No.: 868148-14-5

Cat. No.: VC4189939

Molecular Formula: C28H26N4O4

Molecular Weight: 482.54

* For research use only. Not for human or veterinary use.

6-(3,4-dimethoxyphenyl)-7-(2-ethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine - 868148-14-5

Specification

CAS No. 868148-14-5
Molecular Formula C28H26N4O4
Molecular Weight 482.54
IUPAC Name 9-(3,4-dimethoxyphenyl)-11-(2-ethoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Standard InChI InChI=1S/C28H26N4O4/c1-4-35-20-11-7-6-10-19(20)26-24-25(31-28-29-16-30-32(26)28)18-9-5-8-12-21(18)36-27(24)17-13-14-22(33-2)23(15-17)34-3/h5-16,26-27H,4H2,1-3H3,(H,29,30,31)
Standard InChI Key ZKPNWQMZBDKPOL-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1C2C3=C(C4=CC=CC=C4OC3C5=CC(=C(C=C5)OC)OC)NC6=NC=NN26

Introduction

Structural Characteristics and Nomenclature

The compound’s structure features a fused tetracyclic framework:

  • A chromene core (benzopyran) at positions 4,3-d.

  • A 1,2,4-triazolo[1,5-a]pyrimidine system fused to the chromene ring.

  • Substituents at positions 6 and 7:

    • 6-(3,4-Dimethoxyphenyl): A methoxy-rich aryl group enhancing lipophilicity and electronic interactions.

    • 7-(2-Ethoxyphenyl): An ethoxy-substituted phenyl group contributing to steric bulk and hydrogen-bonding potential .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₂₈H₂₆N₄O₄
Molecular Weight482.5 g/mol
CAS Number868148-14-5
DensityNot Available
Melting/Boiling PointsNot Reported

The absence of reported melting/boiling points underscores the need for further experimental characterization .

Synthesis and Development

Traditional Synthetic Routes

The synthesis of triazolopyrimidine derivatives often begins with functionalized pyrimidine precursors. A representative pathway involves:

  • Nitrosation and Reduction: Starting with 2,6-diamino-4-chloropyrimidine, nitrosation introduces nitroso groups, followed by reduction to 5,6-diaminopyrimidine intermediates .

  • Ring Closure: Condensation with glyoxal or α-ketoaldoximes forms the triazolopyrimidine core .

  • Suzuki Coupling: Palladium-catalyzed cross-coupling introduces aryl groups (e.g., 3,4-dimethoxyphenyl) at position 6 .

  • Functionalization: Nucleophilic displacement at position 4 with piperazine or other amines completes the scaffold .

Green Chemistry Approaches

Recent advances emphasize sustainability. For example, Fe₃O₄@SiO₂-SO₃H nanoparticles enable one-pot syntheses of chromeno-triazolopyrimidines under aqueous conditions, achieving:

  • Yield Optimization: Up to 92% efficiency for analogous compounds.

  • Reusability: The magnetic catalyst retains activity over 5 cycles .

Table 2: Comparison of Synthesis Methods

MethodConditionsYieldCatalyst ReusabilitySource
TraditionalOrganic solvents, 80°C~75%Low
Fe₃O₄@SiO₂-SO₃HWater, 80°C~90%High (5 cycles)

Physicochemical and Electronic Properties

While experimental data for this specific compound remain limited, inferences can be drawn from structural analogs:

  • Lipophilicity: The 3,4-dimethoxy and 2-ethoxy groups increase logP values, suggesting moderate membrane permeability .

  • Acid-Base Behavior: The triazole nitrogen (pKa ~6.5) and pyrimidine moieties may confer pH-dependent solubility .

Biological Activities and Mechanisms

Although direct studies on this compound are scarce, related triazolopyrimidines exhibit:

  • Immunosuppressive Effects: Inhibition of mixed lymphocyte reaction (IC₅₀ = 1.2 μM) and TNF-α production (IC₅₀ = 6.6 μM) in pteridine analogs .

  • Anticancer Potential: Chromeno-triazolopyrimidines intercalate DNA or inhibit topoisomerases, as seen in derivatives like Cevipabulin .

  • Antiviral Activity: Structural analogs disrupt viral protease functions .

Applications and Future Directions

Pharmaceutical Development

The compound’s polyaromatic structure makes it a candidate for:

  • Kinase Inhibitors: Targeting EGFR or CDK2 due to planar topology.

  • Anti-Inflammatory Agents: Modulating NF-κB or COX-2 pathways .

Material Science

Extended π-conjugation suggests utility in organic semiconductors or fluorescent probes .

Sustainability Challenges

Future work should prioritize:

  • Eco-Friendly Synthesis: Scaling Fe₃O₄@SiO₂-SO₃H methods .

  • Toxicity Profiling: Addressing gaps in ecotoxicological data.

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